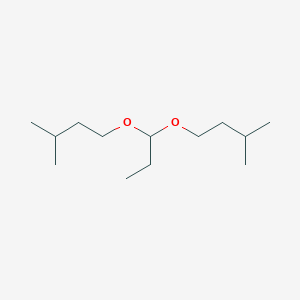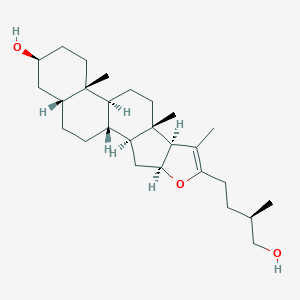
Pseudosmilagenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudosmilagenin is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research related to skin aging and wound healing. This peptide is a mimic of a natural protein called Smilagenin, which is known for its ability to promote collagen synthesis and improve skin elasticity. Pseudosmilagenin is synthesized using solid-phase peptide synthesis and has been shown to have similar effects as Smilagenin.
Mechanism of Action
Pseudosmilagenin works by stimulating the production of collagen, which is a protein that gives skin its elasticity and strength. Collagen synthesis is essential for maintaining youthful-looking skin, and pseudosmilagenin has been shown to promote collagen synthesis through the activation of specific signaling pathways. Additionally, this peptide has been shown to increase the production of growth factors, which can help promote wound healing.
Biochemical and Physiological Effects:
Pseudosmilagenin has several biochemical and physiological effects, including the stimulation of collagen synthesis, the promotion of wound healing, and the improvement of skin elasticity. This peptide has been shown to activate specific signaling pathways that are involved in collagen synthesis and can also increase the production of growth factors, which are essential for wound healing.
Advantages and Limitations for Lab Experiments
One of the advantages of using pseudosmilagenin in lab experiments is that it is a synthetic peptide that can be easily synthesized and purified. Additionally, this peptide has been shown to have similar effects as Smilagenin, which is a natural protein that is difficult to obtain in large quantities. However, one of the limitations of using pseudosmilagenin is that its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research related to pseudosmilagenin, including the investigation of its effects on different cell types and the optimization of its synthesis method. Additionally, further studies are needed to determine the optimal concentration and treatment duration of pseudosmilagenin for promoting collagen synthesis and wound healing. Finally, the potential applications of pseudosmilagenin in the development of cosmetic and therapeutic products should be explored further.
Synthesis Methods
Pseudosmilagenin is synthesized using solid-phase peptide synthesis, which involves coupling amino acids together in a specific sequence. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific order. The peptide chain is then cleaved from the solid support and purified to obtain the final product.
Scientific Research Applications
Pseudosmilagenin has potential applications in scientific research related to skin aging and wound healing. Studies have shown that this peptide can stimulate collagen synthesis and improve skin elasticity, which can help reduce the appearance of fine lines and wrinkles. Additionally, pseudosmilagenin has been shown to promote wound healing by increasing the production of growth factors and enhancing cell migration.
properties
CAS RN |
11005-21-3 |
|---|---|
Product Name |
Pseudosmilagenin |
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3/t16-,18-,19+,20-,21+,22+,24+,25+,26+,27+/m1/s1 |
InChI Key |
IQDKIMJGXXRZGR-HUEIYZRMSA-N |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
synonyms |
Pseudosmilagenin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





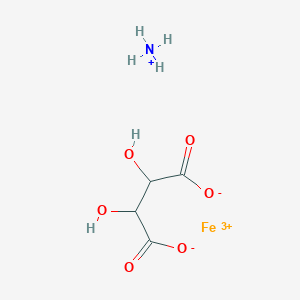

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
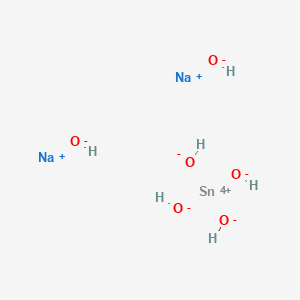
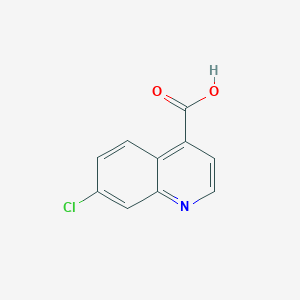

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)



